molecular formula C8H7BrF3N B3033438 3-bromo-N-(2,2,2-trifluoroethyl)aniline CAS No. 1021116-42-6

3-bromo-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3033438
CAS No.: 1021116-42-6
M. Wt: 254.05 g/mol
InChI Key: WJBNMALBHZQVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is characterized by the presence of a bromine atom attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom of the aniline.

Mechanism of Action

Target of Action

This compound is often used as an intermediate in pharmaceutical research , suggesting it may interact with a variety of biological targets.

Mode of Action

As an intermediate in pharmaceutical research , it’s likely that its mode of action depends on the specific context in which it is used.

Result of Action

As an intermediate in pharmaceutical research , its effects likely depend on the specific context in which it is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-bromo-N-(2,2,2-trifluoroethyl)aniline interacts with its targets and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group, which confer distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNMALBHZQVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(2,2,2-trifluoroethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.